![molecular formula C14H10N4OS B188487 3-(2-furyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 183536-45-0](/img/structure/B188487.png)
3-(2-furyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
The compound “3-(2-furyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” is a heterocyclic compound with a complex structure. It contains a furyl group (a furan ring), a phenyl group (a benzene ring), and a triazolothiadiazine group (a fused ring system containing triazole and thiadiazine rings) .
Synthesis Analysis
The synthesis of similar compounds involves a condensation reaction between aryl (hetaryl) α-bromo ketones and commercially available thiocarbohydrazide, followed by treatment of the obtained 2-hydrazinyl-6H-1,3,4-thiadiazine hydrobromides with ortho esters in the presence of trifluoroacetic acid under mild conditions .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple ring systems. The structure-activity relationship of biologically important 1,2,4-triazolo [3,4-b] [1,3,4]thiadiazines has been studied, which have profound importance in drug design, discovery, and development .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. The literature suggests that the position and number of substitutions play a crucial role in modulating the potency of the compounds .Scientific Research Applications
3-(2-furyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has been extensively studied for its pharmacological properties. Several studies have shown that this compound possesses potent antimicrobial, antitumor, anti-inflammatory, and antioxidant activities. Additionally, it has been reported to exhibit significant effects on the central nervous system, including anxiolytic and antidepressant effects.
Mechanism of Action
Target of Action
Similar compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
It’s known that the hydrogen bond accepting and donating characteristics of the triazolothiadiazine core make it a precise pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Similar compounds have been studied for their ability to block the active site of the m2 protein and inhibit the neuraminidase enzyme of the influenza a virus .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Similar compounds have been reported to cause g2/m cell cycle arrest and apoptosis in certain cancer cell lines .
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(2-furyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine in lab experiments is its high potency and selectivity. This compound has been shown to exhibit significant pharmacological effects at low concentrations, making it a valuable tool for studying various biological processes. Additionally, its selectivity for specific cellular targets makes it a useful compound for drug development. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 3-(2-furyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. One of the most promising areas of research is the development of novel drugs based on this compound. Several studies have shown that derivatives of this compound exhibit even higher potency and selectivity for specific cellular targets. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its potential therapeutic applications in various disease conditions. Furthermore, studies on the pharmacokinetics and pharmacodynamics of this compound are needed to optimize its use in clinical settings.
Synthesis Methods
The synthesis of 3-(2-furyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has been reported in several studies. One of the most common methods involves the reaction of 2-phenyl-1,3-thiazolidine-4-one with hydrazine hydrate, followed by the reaction with furfural in the presence of acetic anhydride. The resulting product is then treated with sodium hydroxide to obtain the desired compound.
properties
IUPAC Name |
3-(furan-2-yl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4OS/c1-2-5-10(6-3-1)11-9-20-14-16-15-13(18(14)17-11)12-7-4-8-19-12/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTKUFAVUIQQFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN2C(=NN=C2S1)C3=CC=CO3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353594 |
Source
|
Record name | 3-(2-furyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24793864 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
183536-45-0 |
Source
|
Record name | 3-(2-furyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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